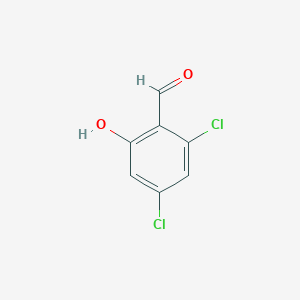

2,4-Dichloro-6-hydroxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYKHXQQNRESHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336014 | |

| Record name | 2,4-dichloro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78443-72-8 | |

| Record name | 2,4-dichloro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78443-72-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties and structure of 2,4-Dichloro-6-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 2,4-Dichloro-6-hydroxybenzaldehyde. It is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, with a particular focus on its application as a precursor for novel therapeutic agents.

Chemical Structure and Identifiers

This compound, also known as 4,6-Dichlorosalicylaldehyde, is a disubstituted aromatic aldehyde. The structure consists of a benzene ring functionalized with a hydroxyl group, an aldehyde group, and two chlorine atoms. The positioning of these groups dictates its chemical reactivity and potential for further derivatization.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | 4,6-Dichlorosalicylaldehyde | [1] |

| CAS Number | 78443-72-8 | [1] |

| Molecular Formula | C₇H₄Cl₂O₂ | [1] |

| Molecular Weight | 191.01 g/mol | [1] |

| Appearance | Light brown to brown solid | |

| Melting Point | 51 °C | |

| Boiling Point | 255.2 ± 35.0 °C (at 760 Torr) | [1] |

| Density | 1.547 ± 0.06 g/cm³ (at 20 °C) | [1] |

| Solubility | Sparingly soluble in water (0.092 g/L at 25 °C) | [1] |

| SMILES | Oc1cc(Cl)cc(Cl)c1C=O | |

| InChI Key | XFYKHXQQNRESHU-UHFFFAOYSA-N |

Spectroscopic Profile

While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds. The presence of the aldehyde, hydroxyl, and chloro-substituted aromatic ring provides a distinct spectroscopic signature.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.8 - 10.5 ppm | Deshielded by the carbonyl group's anisotropic effect and the electron-withdrawing nature of the aromatic ring. |

| Phenolic Proton (-OH) | δ 10.0 - 12.0 ppm | Intramolecular hydrogen bonding with the ortho-aldehyde group causes significant deshielding. | |

| Aromatic Protons (Ar-H) | δ 6.8 - 7.6 ppm | Two singlets or narrow doublets are expected. The electron-withdrawing effects of the chlorine and aldehyde groups will shift these protons downfield compared to unsubstituted phenol. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 190 - 198 ppm | Typical range for aromatic aldehydes. |

| Aromatic Carbons (C-Cl) | δ 125 - 140 ppm | Direct attachment to chlorine causes a downfield shift. | |

| Aromatic Carbons (C-OH, C-CHO) | δ 155 - 165 ppm (C-OH), 115 - 125 ppm (C-CHO) | The C-OH carbon is significantly deshielded, while the C-CHO carbon is shielded relative to other aromatic carbons. | |

| Aromatic Carbons (C-H) | δ 115 - 135 ppm | Chemical shifts are influenced by the cumulative electronic effects of all substituents. | |

| FT-IR | O-H Stretch | 3100 - 3300 cm⁻¹ (broad) | Broad peak characteristic of a hydrogen-bonded hydroxyl group.[2] |

| C-H Stretch (Aldehyde) | 2820-2880 cm⁻¹ and 2720-2780 cm⁻¹ | Fermi resonance doublet is characteristic of the aldehyde C-H bond.[2] | |

| C=O Stretch (Carbonyl) | 1650 - 1680 cm⁻¹ | Conjugation with the aromatic ring and intramolecular H-bonding lowers the frequency from a typical aldehyde (~1725 cm⁻¹).[2] | |

| C=C Stretch (Aromatic) | 1550 - 1600 cm⁻¹ | Multiple bands are expected for the aromatic ring. | |

| C-Cl Stretch | 700 - 850 cm⁻¹ | Strong absorptions in the fingerprint region corresponding to the C-Cl bonds. |

Synthesis and Reactivity

The synthesis of this compound is not widely documented, but a plausible and efficient route involves the direct formylation of a suitable precursor, 2,4-dichlorophenol. The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols and is well-suited for this transformation.[3][4][5]

The reactivity of the molecule is governed by its three key functional groups:

-

Aldehyde Group: Susceptible to nucleophilic attack and can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., Schiff base formation).

-

Phenolic Hydroxyl Group: Weakly acidic and can be deprotonated. It is an activating, ortho-para directing group for electrophilic aromatic substitution, though the ring is deactivated by the chlorine atoms.

-

Dichlorinated Aromatic Ring: The chlorine atoms are electron-withdrawing, deactivating the ring towards further electrophilic substitution. They also serve as potential sites for nucleophilic aromatic substitution under harsh conditions.

Application in Drug Development

The primary application of this compound in drug development is as a key building block for the synthesis of more complex heterocyclic compounds. Notably, it is used in the creation of indazole derivatives that have shown potent antibacterial activity through the inhibition of DNA gyrase B.[1]

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibiotics.[6][7] Inhibitors of the GyrB subunit typically function by competing with ATP, thereby preventing the enzyme from introducing negative supercoils into the DNA. This disruption leads to the fragmentation of the bacterial chromosome and ultimately, cell death.[8][9]

Experimental Protocols

Proposed Synthesis via Reimer-Tiemann Reaction

This protocol describes a plausible method for the synthesis of this compound from 2,4-dichlorophenol.

Principle: The reaction proceeds via the in-situ generation of dichlorocarbene (:CCl₂) from chloroform and a strong base. The highly electrophilic carbene is attacked by the electron-rich phenoxide ion of 2,4-dichlorophenol, leading to ortho-formylation.[3][4]

Materials:

-

2,4-Dichlorophenol (1.0 eq)

-

Sodium hydroxide (NaOH) (4.0 eq)

-

Chloroform (CHCl₃) (3.0 eq)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether or Dichloromethane (DCM) for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium hydroxide in deionized water to create a ~50% (w/v) solution.

-

Add 2,4-dichlorophenol to the flask, followed by a small amount of ethanol to aid solubility. Stir the mixture until a homogenous solution of the sodium phenoxide is formed.

-

Heat the mixture to 60-65 °C in a water bath with vigorous stirring.

-

Add chloroform dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic and the temperature should be maintained below 70 °C.

-

After the addition is complete, continue to stir the mixture at 60-65 °C for an additional 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature. Remove the excess chloroform by distillation under reduced pressure.

-

Carefully acidify the remaining aqueous solution with concentrated HCl with cooling in an ice bath until the pH is ~2-3. A precipitate should form.

-

Extract the product from the aqueous layer three times with diethyl ether or DCM.

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic solvent in vacuo to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound.

DNA Gyrase Supercoiling Inhibition Assay

This protocol provides a general method to screen compounds, such as indazole derivatives synthesized from the title compound, for their ability to inhibit bacterial DNA gyrase.

Principle: DNA gyrase introduces negative supercoils into relaxed circular plasmid DNA in an ATP-dependent manner. Inhibitors will prevent this supercoiling. The different topological forms of the DNA (relaxed vs. supercoiled) can be separated and visualized by agarose gel electrophoresis.[10][11][12]

Materials:

-

Purified bacterial DNA gyrase (GyrA and GyrB subunits)

-

Relaxed circular plasmid DNA (e.g., pBR322) as substrate

-

5X Assay Buffer (e.g., 250 mM HEPES-KOH pH 7.9, 50 mM MgCl₂, 5 mM DTT, 900 mM Potassium Glutamate, 50% glycerol)

-

ATP solution (10 mM)

-

Test compound (inhibitor) dissolved in DMSO

-

Ciprofloxacin or Novobiocin (positive control inhibitor)

-

Stop Buffer / Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose, Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

Assay Procedure:

-

On ice, prepare reaction mixtures in microcentrifuge tubes. For a standard 20 µL reaction, add in order:

-

Nuclease-free water to final volume

-

4 µL of 5X Assay Buffer

-

1 µL of relaxed pBR322 DNA (e.g., 0.5 µg/µL)

-

2 µL of 10 mM ATP

-

1 µL of test compound at various concentrations (or DMSO for negative control).

-

-

Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme (e.g., 1 Unit).

-

Mix gently and incubate the reactions at 37 °C for 30-60 minutes.

-

Terminate the reaction by adding 5 µL of Stop Buffer / Loading Dye.

-

Load the entire reaction volume onto a 1% agarose gel prepared with 1X TAE buffer.

-

Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately 75% of the gel length.

-

Stain the gel with ethidium bromide (0.5 µg/mL) for 15-20 minutes, followed by destaining in water.

-

Visualize the DNA bands under UV illumination and document the results.

Data Analysis:

-

The negative control (no enzyme) will show a band corresponding to relaxed DNA.

-

The positive control (enzyme, no inhibitor) will show a faster-migrating band corresponding to supercoiled DNA.

-

Effective inhibitors will show a dose-dependent decrease in the intensity of the supercoiled band and an increase in the relaxed band.

-

The concentration of the inhibitor that results in 50% inhibition of supercoiling activity (IC₅₀) can be determined by quantifying band intensities and plotting them against inhibitor concentration.

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

Table 3: Safety and Handling Information

| Category | Information |

| Hazard Codes | Xi (Irritant) |

| Risk Statements | R36/37/38: Irritating to eyes, respiratory system, and skin. |

| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection. |

| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. Work in a well-ventilated area or fume hood. |

| Storage | Store under an inert gas (e.g., Argon or Nitrogen) at 2-8 °C. The compound is noted to be air-sensitive.[1] |

| In case of Exposure | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. |

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its defined structure and predictable reactivity allow for its strategic incorporation into complex molecules, most notably as a precursor to indazole-based inhibitors of bacterial DNA gyrase. This guide provides the foundational chemical data, plausible synthetic and analytical protocols, and a clear rationale for its application, serving as a resource to facilitate further research and development of novel antibacterial agents.

References

- 1. This compound CAS#: 78443-72-8 [m.chemicalbook.com]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. byjus.com [byjus.com]

- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 8. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. inspiralis.com [inspiralis.com]

- 11. inspiralis.com [inspiralis.com]

- 12. journals.asm.org [journals.asm.org]

Spectroscopic and Synthetic Profile of 2,4-Dichloro-6-hydroxybenzaldehyde: A Technical Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic and synthetic characteristics of key chemical intermediates is paramount. This technical guide provides an in-depth overview of the spectroscopic data and synthetic approaches for 2,4-Dichloro-6-hydroxybenzaldehyde, a valuable building block in medicinal chemistry and materials science.

Spectroscopic Data

The structural elucidation of this compound is confirmed through a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). The key spectroscopic data are summarized in the tables below.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | O-H stretch (phenolic) |

| ~2850, ~2750 | C-H stretch (aldehyde) |

| ~1650 | C=O stretch (aldehyde) |

| ~1580, ~1470 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (phenol) |

| ~850-800 | C-Cl stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | Singlet | 1H | -OH (phenolic) |

| ~10.0 | Singlet | 1H | -CHO (aldehyde) |

| ~7.5 | Doublet | 1H | Aromatic H (H-5) |

| ~7.3 | Doublet | 1H | Aromatic H (H-3) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (aldehyde) |

| ~160 | C-OH (aromatic) |

| ~138 | C-Cl (aromatic) |

| ~135 | C-H (aromatic) |

| ~125 | C-Cl (aromatic) |

| ~122 | C-H (aromatic) |

| ~115 | C-CHO (aromatic) |

Mass Spectrometry (MS)

| m/z Value | Assignment |

| 190/192/194 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peaks showing isotopic pattern for two chlorine atoms) |

| 161/163 | [M-CHO]⁺ (Fragment ion from loss of the formyl group) |

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. The following sections outline the general protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the formylation of 3,5-dichlorophenol. The Vilsmeier-Haack reaction is a widely used method for this transformation.

Vilsmeier-Haack Reaction Protocol:

-

Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool a solution of N,N-dimethylformamide (DMF) in an anhydrous solvent (e.g., dichloromethane) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 10°C. Allow the mixture to stir for 30 minutes at room temperature to form the Vilsmeier reagent.

-

Formylation: Dissolve 3,5-dichlorophenol in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, heat the reaction mixture to 60-70°C and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution. The crude product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash it with cold water, and dry it under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Analysis Protocols

Infrared (IR) Spectroscopy:

-

Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: The NMR tube is placed in the NMR spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum.

Mass Spectrometry (MS):

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of compound.

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion. The resulting mass spectrum shows the molecular ion and various fragment ions.

Visualizing the Workflow

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the synthesis and analysis workflow.

Caption: Synthetic pathway for this compound.

Caption: Workflow for spectroscopic analysis.

An In-depth Technical Guide to 2,4-Dichloro-6-hydroxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dichloro-6-hydroxybenzaldehyde, a key chemical intermediate with significant applications in medicinal chemistry, particularly in the development of novel antibacterial agents. This document details its chemical and physical properties, outlines plausible synthetic routes, and lists major commercial suppliers. A significant focus is placed on its role as a precursor in the synthesis of indazole derivatives that exhibit potent inhibitory activity against bacterial DNA gyrase B. Detailed experimental protocols for the synthesis of these derivatives and the subsequent enzymatic assays are provided. Furthermore, this guide includes mandatory visualizations of synthetic pathways and biological mechanisms to facilitate a deeper understanding of the scientific concepts discussed.

Chemical Identity and Properties

This compound, also known as 4,6-dichlorosalicylaldehyde, is a disubstituted aromatic aldehyde. Its structure features a benzene ring with a hydroxyl group and a formyl group in ortho positions, and two chlorine atoms at positions 4 and 6.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 78443-72-8 | [1] |

| Molecular Formula | C₇H₄Cl₂O₂ | [1] |

| Molecular Weight | 191.01 g/mol | [1][2] |

| Appearance | Light brown to brown solid | [1] |

| Melting Point | 51 °C | [1] |

| Boiling Point | 255.2 ± 35.0 °C at 760 Torr | [1] |

| Density | 1.547 ± 0.06 g/cm³ | [1] |

| Solubility | Sparingly soluble in water (0.092 g/L at 25°C) | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Commercial Suppliers

A number of chemical suppliers offer this compound. The following table lists some of the major suppliers. It is recommended to contact the suppliers directly for the most current pricing and availability.

Table 2: Major Suppliers of this compound

| Supplier | Contact Information |

| J & K SCIENTIFIC LTD. | Email: --INVALID-LINK-- |

| Alfa Aesar | Email: --INVALID-LINK-- |

| Wuhan Chemwish Technology Co., Ltd. | Email: --INVALID-LINK-- |

| Shanghai Sinch Parmaceuticals Tech. Co. Ltd. | Email: --INVALID-LINK-- |

| Shanghai Hanhong Scientific Co.,Ltd. | Email: --INVALID-LINK-- |

| Sigma-Aldrich | Product listed as AldrichCPR |

Synthesis of this compound

Proposed Experimental Protocol (Adapted from the Reimer-Tiemann Reaction):

Disclaimer: This is a proposed protocol based on established chemical principles and requires optimization and validation in a laboratory setting.

Materials:

-

3,5-Dichlorophenol

-

Sodium hydroxide

-

Chloroform

-

Ethanol

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3,5-dichlorophenol in ethanol.

-

Add a concentrated aqueous solution of sodium hydroxide to the flask and stir the mixture.

-

Heat the mixture to 60-70°C.

-

Add chloroform dropwise from the dropping funnel over a period of 1-2 hours while maintaining the temperature.

-

After the addition is complete, continue to reflux the mixture for an additional 2-3 hours.

-

Cool the reaction mixture and remove the excess chloroform by distillation.

-

Acidify the remaining aqueous solution with dilute hydrochloric acid until it is acidic to litmus paper.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by filtration and wash with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as an ethanol-water mixture or purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (Predicted): The ¹H NMR spectrum is expected to show a singlet for the aldehyde proton (CHO) at a downfield chemical shift, likely in the range of δ 9.5-10.5 ppm. The aromatic protons will appear as two singlets or a complex multiplet in the aromatic region (δ 6.5-8.0 ppm). The phenolic hydroxyl proton (OH) will likely appear as a broad singlet, the chemical shift of which can be concentration-dependent. For comparison, the aldehyde proton of 2,4-dichlorobenzaldehyde appears at δ 10.39 ppm.[3]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy (Predicted): The ¹³C NMR spectrum will show a signal for the carbonyl carbon of the aldehyde group in the range of δ 190-200 ppm. The aromatic carbons will appear in the region of δ 110-160 ppm.

IR (Infrared) Spectroscopy (Predicted): The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration of the aldehyde group around 1650-1700 cm⁻¹. A broad O-H stretching band for the hydroxyl group is expected in the region of 3200-3600 cm⁻¹. C-Cl stretching vibrations will be observed in the fingerprint region.

MS (Mass Spectrometry) (Predicted): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 191.01 g/mol . The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with peaks at m/z corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes.

Application in the Synthesis of DNA Gyrase B Inhibitors

A primary application of this compound is in the synthesis of indazole derivatives, which have been identified as a novel class of bacterial DNA gyrase B (GyrB) inhibitors. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a validated target for antibacterial drugs.

Experimental Protocol: Synthesis of Indazole Derivatives

The following is a general procedure for the synthesis of indazole derivatives from this compound, adapted from methodologies for similar compounds.

Materials:

-

This compound

-

Hydrazine hydrate or a substituted hydrazine

-

A suitable solvent (e.g., ethanol, acetic acid)

-

Catalyst (if required, e.g., a catalytic amount of acid)

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask.

-

Add an equimolar amount of hydrazine hydrate or the desired substituted hydrazine to the solution.

-

If necessary, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Experimental Protocol: DNA Gyrase B Inhibition Assay

The inhibitory activity of the synthesized indazole derivatives against DNA gyrase B can be determined using a supercoiling inhibition assay.

Materials:

-

Purified bacterial DNA gyrase (containing both GyrA and GyrB subunits)

-

Relaxed plasmid DNA (e.g., pBR322)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, spermidine)

-

Synthesized indazole derivatives (dissolved in DMSO)

-

Agarose gel

-

Gel loading dye

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes containing the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compounds (indazole derivatives).

-

Add DNA gyrase to each reaction mixture.

-

Initiate the supercoiling reaction by adding ATP.

-

Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1 hour).

-

Stop the reaction by adding a stop solution (e.g., EDTA and SDS).

-

Add gel loading dye to each reaction mixture and load the samples onto an agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

The inhibition of DNA gyrase activity is determined by the reduction in the amount of supercoiled DNA compared to the control reaction without any inhibitor. The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be calculated from a dose-response curve.

Visualizations

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed Reimer-Tiemann synthesis of the target compound.

Diagram 2: Synthesis of Indazole Derivatives

Caption: Synthetic route to indazole derivatives.

Diagram 3: Mechanism of Action of Indazole Derivatives

Caption: Inhibition of bacterial DNA replication.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with a particularly important role in the development of novel antibacterial agents. Its utility as a precursor for indazole-based DNA gyrase B inhibitors highlights its significance for researchers and professionals in the field of drug discovery. This technical guide provides a foundational resource for understanding the properties, synthesis, and applications of this important chemical compound. Further research to establish a definitive, high-yield synthesis protocol and to fully characterize its spectroscopic properties is warranted.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2,4-Dichloro-6-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 2,4-Dichloro-6-hydroxybenzaldehyde (CAS No: 78443-72-8). This compound, also known as 4,6-Dichlorosalicylaldehyde, serves as a crucial intermediate in organic synthesis, particularly in the development of novel therapeutic agents.

Chemical Identity and Structure

This compound is a disubstituted aromatic aldehyde. The presence of a hydroxyl group ortho to the aldehyde function classifies it as a salicylaldehyde derivative. The chlorine atoms at positions 4 and 6 significantly influence its reactivity and physical properties.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 78443-72-8[1][2][3] |

| Molecular Formula | C₇H₄Cl₂O₂[2][3] |

| Molecular Weight | 191.01 g/mol [2][4] |

| Canonical SMILES | C1=C(C=C(C(=C1O)C=O)Cl)Cl[1] |

| InChI | InChI=1S/C7H4Cl2O2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-3,11H[1] |

| InChIKey | XFYKHXQQNRESHU-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

2.1 Physical Properties

| Property | Value | Conditions |

| Appearance | White Powder / Solid[3] | Room Temperature |

| Melting Point | 51 °C[2] | - |

| Boiling Point | 255.2 ± 35.0 °C[2] | 760 Torr |

| Density | 1.547 ± 0.06 g/cm³[2] | 20 °C, 760 Torr |

| Water Solubility | 0.092 g/L (Sparingly Soluble)[2][5] | 25 °C |

| Flash Point | 108.2 ± 25.9 °C[2] | - |

2.2 Spectral Data

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

-

¹H NMR: The spectrum would be expected to show distinct signals for the aldehydic proton (highly deshielded, ~9.8-10.0 ppm), the phenolic hydroxyl proton (broad singlet, potentially downfield), and two aromatic protons (doublets in the aromatic region, ~6.5-7.5 ppm).

-

¹³C NMR: The spectrum would feature a signal for the carbonyl carbon of the aldehyde (~190 ppm), and six distinct signals in the aromatic region for the carbons of the benzene ring, with those bonded to chlorine and oxygen showing characteristic shifts.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the hydroxyl group (~3100-3300 cm⁻¹), a strong C=O stretch for the aldehyde (~1670 cm⁻¹), and C-Cl stretching vibrations in the fingerprint region.[6]

2.3 Crystallographic Data

A crystal structure for this compound has been reported in the Crystallography Open Database (COD).[1]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P -1[1] |

| a | 6.6783 Å[1] |

| b | 7.8355 Å[1] |

| c | 8.1648 Å[1] |

| α | 65.480 °[1] |

| β | 86.218 °[1] |

| γ | 72.786 °[1] |

Experimental Protocols

3.1 Synthesis via Formylation of 3,5-Dichlorophenol

A plausible route for the synthesis of this compound is the formylation of 3,5-dichlorophenol. The Gattermann or Vilsmeier-Haack reactions are suitable methods for introducing an aldehyde group onto a phenol ring.[7] The following is a representative protocol adapted from the Vilsmeier-Haack reaction.

Methodology:

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) in an anhydrous solvent (e.g., acetonitrile) to 0°C in an ice bath.[7]

-

Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF solution while stirring vigorously. Maintain the temperature below 10°C. The formation of the chloroiminium salt (Vilsmeier reagent) will be observed.[7]

-

Formylation Reaction: Prepare a separate solution of 3,5-dichlorophenol in the same anhydrous solvent.

-

Add the phenol solution dropwise to the freshly prepared Vilsmeier reagent, maintaining the reaction temperature at 0-5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 40-50°C) for several hours until the reaction is complete (monitored by TLC).

-

Hydrolysis and Workup: Cool the reaction mixture and pour it slowly into a beaker of crushed ice and water with stirring. This hydrolyzes the intermediate iminium salt to the aldehyde.

-

Adjust the pH of the aqueous mixture with a suitable base (e.g., sodium hydroxide solution) to neutralize the acid.

-

Isolation and Purification: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

3.2 Analytical Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized this compound.

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of a reference standard of this compound in HPLC-grade methanol or acetonitrile at a concentration of 1 mg/mL.

-

Accurately weigh and dissolve the synthesized sample in the same solvent to achieve a similar concentration.

-

-

Chromatographic Conditions:

-

Instrument: Standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical starting condition could be 60:40 A:B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the standard solution to determine the retention time of the main peak.

-

Inject the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3]

-

Visualizations

4.1 Logical Workflow: Application in Synthesis

This compound is a valuable starting material for synthesizing indazole derivatives, which have been investigated as inhibitors of DNA gyrase B, a target for antibacterial agents.[2][5]

References

- 1. Compound 528390: this compound - Official Data Source - Virginia Open Data Portal [data.virginia.gov]

- 2. This compound CAS#: 78443-72-8 [m.chemicalbook.com]

- 3. This compound CAS:78443-72-8, CasNo.78443-72-8 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]

- 4. 2,3-Dichloro-6-hydroxybenzaldehyde | C7H4Cl2O2 | CID 528392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 78443-72-8 [chemicalbook.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reimer-Tiemann Reaction for Substituted Phenols

For Researchers, Scientists, and Drug Development Professionals

The Reimer-Tiemann reaction is a cornerstone of aromatic chemistry, providing a valuable method for the ortho-formylation of phenols to produce hydroxybenzaldehydes. These products are crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide offers a comprehensive overview of the Reimer-Tiemann reaction as applied to substituted phenols, with a focus on its mechanism, regioselectivity, reaction conditions, and the influence of various substituents on product distribution.

Core Principles of the Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is an electrophilic aromatic substitution reaction that typically involves the treatment of a phenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by an acidic workup.[1][2][3] The primary product is typically the corresponding ortho-hydroxybenzaldehyde, although the para-isomer is often formed as a minor product.[4][5]

The reaction proceeds through the in-situ generation of a highly reactive electrophile, dichlorocarbene (:CCl₂).[2][3] The strong base deprotonates chloroform to form the trichloromethyl anion, which then undergoes alpha-elimination to yield dichlorocarbene.[6] Simultaneously, the phenol is deprotonated by the base to form a phenoxide ion. The electron-rich phenoxide is highly activated towards electrophilic attack. The dichlorocarbene then attacks the phenoxide ring, preferentially at the ortho position, to form a dichloromethyl-substituted intermediate. Subsequent hydrolysis of this intermediate under the basic reaction conditions yields the final aldehyde product.[6]

Reaction Mechanism and Signaling Pathway

The mechanism of the Reimer-Tiemann reaction can be visualized as a multi-step process, initiated by the formation of the key dichlorocarbene electrophile.

Influence of Substituents on Regioselectivity and Yield

The nature and position of substituents on the phenolic ring significantly influence both the yield and the regioselectivity (ortho- vs. para-formylation) of the Reimer-Tiemann reaction.

3.1. Electron-Donating Groups (EDGs):

Alkyl and alkoxy groups are common electron-donating substituents. These groups generally increase the electron density of the aromatic ring, thereby activating it towards electrophilic attack by the dichlorocarbene.

-

Alkylphenols (Cresols): The reaction of cresols generally yields the corresponding formylated products. For instance, p-cresol primarily undergoes ortho-formylation to yield 2-hydroxy-5-methylbenzaldehyde.[7] A minor product, a cyclohexadienone, may also be formed.[7] In the case of o-cresol and m-cresol, a mixture of isomeric hydroxybenzaldehydes is typically obtained.

-

Alkoxyphenols: Guaiacol (2-methoxyphenol) is an important substrate, as its formylation is a key step in the synthesis of vanillin.[8] The reaction can lead to the formation of both vanillin (4-hydroxy-3-methoxybenzaldehyde) and iso-vanillin (3-hydroxy-4-methoxybenzaldehyde).

3.2. Electron-Withdrawing Groups (EWGs):

Halogen and nitro groups are common electron-withdrawing substituents. These groups deactivate the aromatic ring towards electrophilic substitution, which can lead to lower yields compared to phenol itself.

-

Halophenols: The reaction of halophenols can produce a mixture of ortho- and para-formylated products. The regioselectivity can be influenced by the nature of the halogen and the reaction conditions.

-

Nitrophenols: The strongly deactivating nitro group can significantly reduce the yield of the Reimer-Tiemann reaction. For example, in the case of p-nitrophenol, the nitro group's electron-withdrawing effect at the ortho position can influence the product distribution.[9]

Quantitative Data on Product Distribution

The following tables summarize the available quantitative data on the product distribution for the Reimer-Tiemann reaction with various substituted phenols. It is important to note that yields and isomer ratios can be highly dependent on the specific reaction conditions.

Table 1: Reimer-Tiemann Reaction of Alkyl-Substituted Phenols

| Substrate | Major Product(s) | Minor Product(s) | Ortho/Para Ratio | Total Yield (%) | Reference(s) |

| p-Cresol | 2-Hydroxy-5-methylbenzaldehyde | 4-Methyl-4-dichloromethylcyclohexa-2,5-dienone | Predominantly Ortho | Not specified | [7][10] |

| o-Cresol | 2-Hydroxy-3-methylbenzaldehyde, 2-Hydroxy-6-methylbenzaldehyde | Not specified | Mixture | Not specified | [10] |

| m-Cresol | 2-Hydroxy-4-methylbenzaldehyde, 2-Hydroxy-6-methylbenzaldehyde | Not specified | Mixture | Not specified | [10] |

| 2,6-Dimethylphenol | 4-Hydroxy-3,5-dimethylbenzaldehyde | - | Exclusively Para | Not specified | [4] |

Table 2: Reimer-Tiemann Reaction of Halo- and Nitro-Substituted Phenols

| Substrate | Major Product(s) | Minor Product(s) | Ortho/Para Ratio | Total Yield (%) | Reference(s) |

| p-Chlorophenol | 2-Hydroxy-5-chlorobenzaldehyde | 4-Hydroxy-3-chlorobenzaldehyde | Predominantly Ortho | Not specified | [10] |

| p-Nitrophenol | 2-Hydroxy-5-nitrobenzaldehyde | Not specified | Predominantly Ortho | Not specified | [10] |

Table 3: Reimer-Tiemann Reaction of Alkoxy-Substituted Phenols

| Substrate | Major Product(s) | Minor Product(s) | Ortho/Para Ratio | Total Yield (%) | Reference(s) |

| Guaiacol (2-Methoxyphenol) | Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | iso-Vanillin (3-Hydroxy-4-methoxybenzaldehyde) | Mixture | Not specified | [8] |

Detailed Experimental Protocols

The following is a representative experimental protocol for the Reimer-Tiemann reaction, adapted from a literature procedure.[4] Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for different substituted phenols.

General Procedure for the Reimer-Tiemann Reaction of a Substituted Phenol:

Materials:

-

Substituted Phenol (1.0 equiv)

-

Sodium Hydroxide (8.0 equiv)

-

Chloroform (2.0 equiv)

-

Ethanol/Water (2:1 v/v)

-

Ethyl Acetate (EtOAc)

-

Hydrochloric Acid (to adjust pH)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

A solution of the substituted phenol (e.g., 30.9 mmol, 1.0 equiv) and sodium hydroxide (8.0 equiv) in a 2:1 mixture of ethanol and water (100 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[4]

-

The mixture is heated to 70 °C with stirring.[4]

-

Chloroform (2.0 equiv) is added dropwise to the heated solution over a period of 1 hour.[4]

-

The resulting mixture is stirred vigorously at 70 °C for an additional 3 hours.[4]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The ethanol is removed under reduced pressure using a rotary evaporator.[4]

-

The remaining aqueous solution is carefully acidified to a pH of 4-5 with hydrochloric acid.[4]

-

The aqueous layer is then extracted three times with ethyl acetate.[4]

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed in vacuo to yield the crude product.

-

The crude product is then purified by an appropriate method, such as column chromatography on silica gel or distillation, to afford the desired hydroxybenzaldehyde.

Applications in Drug Development and Research

The substituted hydroxybenzaldehydes synthesized via the Reimer-Tiemann reaction are valuable precursors in the development of a wide range of pharmaceutical compounds. The strategic placement of the formyl group ortho to the hydroxyl group allows for further synthetic transformations to build molecular complexity. These salicylaldehyde derivatives are key building blocks for the synthesis of:

-

Pharmaceuticals: Including analgesics, anti-inflammatory agents, and anticonvulsants.

-

Agrochemicals: Such as herbicides and pesticides.

-

Fragrances and Flavorings: Vanillin, a primary component of vanilla flavor, is a prominent example.[8]

-

Dyes and Pigments.

Conclusion

The Reimer-Tiemann reaction remains a highly relevant and utilized transformation in organic synthesis for the ortho-formylation of phenols. Understanding the influence of substituents on the regioselectivity and yield is crucial for its effective application. While ortho-formylation is generally favored, the formation of para-isomers and other byproducts necessitates careful optimization of reaction conditions and purification of the desired products. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully employ the Reimer-Tiemann reaction in their synthetic endeavors.

References

- 1. echemi.com [echemi.com]

- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 3. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 4. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. byjus.com [byjus.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Guaiacol - Wikipedia [en.wikipedia.org]

- 9. Page loading... [guidechem.com]

- 10. scribd.com [scribd.com]

An In-depth Technical Guide to 2,4-Dichloro-6-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dichloro-6-hydroxybenzaldehyde, a key chemical intermediate. The document details its chemical identity, physical and chemical properties, a representative synthetic application, and its role in the context of DNA gyrase B inhibition.

Chemical Identity

-

IUPAC Name: this compound[1]

-

Synonyms: A significant synonym for this compound is 4,6-Dichlorosalicylaldehyde.

-

CAS Number: 78443-72-8

-

Molecular Formula: C₇H₄Cl₂O₂

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is crucial for handling, storage, and application in a laboratory setting.

| Property | Value | Reference |

| Appearance | Light brown to brown solid | [3] |

| Melting Point | 51 °C | ChemicalBook |

| Boiling Point | 255.2 ± 35.0 °C at 760 Torr | [3] |

| Density | 1.547 ± 0.06 g/cm³ at 20 °C | [3] |

| Solubility | Sparingly soluble in water (0.092 g/L at 25°C) | [3] |

| Flash Point | 108.2 ± 25.9 °C | [3] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |

| Sensitivity | Air sensitive | [3] |

Role in the Synthesis of DNA Gyrase B Inhibitors

This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds, notably indazole derivatives. These derivatives have garnered significant interest due to their potential as antibacterial agents through the inhibition of DNA gyrase B.

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription, making it a well-established target for antibiotics.[4][5] The enzyme introduces negative supercoils into DNA, a process that requires ATP hydrolysis.[5] The B subunit of DNA gyrase (GyrB) contains the ATPase active site.[1][6] Inhibitors targeting this subunit, such as the aminocoumarins (e.g., novobiocin), act by competitively binding to the ATPase site, thereby preventing ATP from binding and blocking the energy-dependent supercoiling activity of the enzyme.[5][6] This disruption of DNA synthesis ultimately leads to bacterial cell death.[4] The indazole derivatives synthesized from this compound are explored for their potential to act via a similar mechanism.

Experimental Protocols

The following is a representative protocol for the synthesis of an indazole derivative, which is a common application for this compound. This procedure is adapted from general methods for the synthesis of 2H-indazoles from substituted benzaldehydes.[7]

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

To this solution, add hydrazine hydrate (1.1 equivalents) dropwise with stirring.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

-

Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired indazole derivative.

References

- 1. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory Compounds Targeting Plasmodium falciparum Gyrase B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 5. DNA gyrase - Wikipedia [en.wikipedia.org]

- 6. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2H-Indazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to 2,4-Dichloro-6-hydroxybenzaldehyde: Synthesis, Characterization, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloro-6-hydroxybenzaldehyde, a halogenated aromatic aldehyde with significant potential in synthetic chemistry and drug development. The document details the compound's key physicochemical properties, provides hypothetical yet plausible experimental protocols for its synthesis and characterization, and explores its application as a precursor in the development of novel therapeutic agents, particularly as antibacterial agents targeting DNA gyrase.

Core Compound Properties

This compound is a disubstituted aromatic aldehyde. Its chemical structure, featuring two chlorine atoms and a hydroxyl group on the benzaldehyde scaffold, makes it a valuable intermediate for further chemical modifications.

| Property | Value | Reference |

| Chemical Formula | C₇H₄Cl₂O₂ | |

| Molecular Weight | 191.01 g/mol | |

| CAS Number | 78443-72-8 | |

| Appearance | White to off-white solid | |

| Melting Point | 51 °C | |

| Solubility | Sparingly soluble in water (0.092 g/L at 25°C) | |

| SMILES | O=Cc1c(O)cc(Cl)cc1Cl | |

| InChI Key | XFYKHXQQNRESHU-UHFFFAOYSA-N |

Synthesis of this compound

A plausible synthetic route to this compound involves the formylation of 3,5-dichlorophenol. The Vilsmeier-Haack reaction is a suitable method for this transformation, offering regioselective formylation of electron-rich aromatic rings.

Hypothetical Experimental Protocol: Vilsmeier-Haack Reaction

Materials:

-

3,5-Dichlorophenol

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution, saturated

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, dissolve 3,5-dichlorophenol (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In the dropping funnel, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.1 equivalents) to N,N-dimethylformamide (3 equivalents) at 0 °C.

-

Add the freshly prepared Vilsmeier reagent dropwise to the solution of 3,5-dichlorophenol over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by carefully pouring it into a beaker of crushed ice.

-

Stir the mixture for 30 minutes, then extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with 1 M hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound.

Hypothetical Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record the spectrum on a 400 MHz spectrometer. Expected signals would include a singlet for the aldehyde proton (~10 ppm), a singlet for the hydroxyl proton, and two doublets in the aromatic region.

-

¹³C NMR: Prepare a more concentrated sample (20-30 mg in 0.6 mL of solvent). Record the spectrum on the same spectrometer. Expect signals for the carbonyl carbon (~190 ppm), aromatic carbons (some shifted downfield due to the chlorine atoms), and the carbon bearing the hydroxyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire the spectrum of the solid sample using an ATR-FTIR spectrometer. Key expected vibrational bands include a broad O-H stretch (~3200-3400 cm⁻¹), a sharp C=O stretch for the aldehyde (~1650-1670 cm⁻¹), C-Cl stretches (~600-800 cm⁻¹), and aromatic C=C stretches (~1400-1600 cm⁻¹).

Mass Spectrometry (MS):

-

Analyze the sample using an electron ionization (EI) mass spectrometer. The molecular ion peak [M]⁺ is expected at m/z 190 and 192 (due to chlorine isotopes). Key fragmentation patterns would likely involve the loss of a hydrogen atom [M-H]⁺, a formyl radical [M-CHO]⁺, and chlorine atoms.

Applications in Drug Development: A Precursor to DNA Gyrase Inhibitors

This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. A notable application is in the preparation of indazole derivatives, which have shown promise as antibacterial agents through the inhibition of DNA gyrase.

Synthesis of Indazole Derivatives

Indazole derivatives can be synthesized from this compound through a multi-step process, often involving condensation with a hydrazine derivative followed by cyclization.

Mechanism of Action: DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription. It introduces negative supercoils into the DNA, a process that requires ATP hydrolysis. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits.

Indazole-based inhibitors are known to target the GyrB subunit, specifically its ATPase activity. By binding to the ATP-binding site on GyrB, these inhibitors prevent the conformational changes necessary for DNA strand passage and supercoiling. This leads to the accumulation of DNA double-strand breaks and ultimately bacterial cell death.

A Deep Dive into Substituted Hydroxybenzaldehydes: From Discovery to Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted hydroxybenzaldehydes are a class of aromatic compounds that have played a pivotal role in the advancement of organic chemistry and continue to be of significant interest in the field of drug discovery and development. Their unique chemical structures, featuring both a hydroxyl and an aldehyde group on a benzene ring, impart a rich reactivity that has been exploited in a myriad of synthetic transformations and biological applications. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for this important class of molecules. It further delves into their interactions with biological signaling pathways, highlighting their potential as therapeutic agents.

Historical Milestones in the Synthesis of Substituted Hydroxybenzaldehydes

The journey into the world of substituted hydroxybenzaldehydes began in the 19th century with the isolation and characterization of naturally occurring aromatic compounds. A pivotal moment was the first synthesis of an ortho-hydroxybenzaldehyde, salicylaldehyde, from phenol by German chemists Karl Reimer and Ferdinand Tiemann in 1876.[1] This discovery, known as the Reimer-Tiemann reaction, marked a significant breakthrough in aromatic chemistry.[1] Hot on its heels was the first synthesis of vanillin, a prominent substituted hydroxybenzaldehyde, from coniferin in 1874 by Ferdinand Tiemann and Wilhelm Haarmann.[2] These pioneering efforts laid the groundwork for the development of several other named reactions that have become indispensable tools for the synthesis of this versatile class of compounds.

The Reimer-Tiemann Reaction (1876)

Discovered by Karl Reimer and Ferdinand Tiemann, this reaction introduces a formyl group (-CHO) onto a phenol ring, typically at the ortho position to the hydroxyl group.[1][3] The reaction proceeds via the formation of a dichlorocarbene intermediate from chloroform in a basic medium.[1] While revolutionary, the Reimer-Tiemann reaction often suffers from moderate yields (typically 20-60%) and the formation of a para-substituted byproduct.[1]

The Duff Reaction (1941)

Developed by James C. Duff, this method provides a route to ortho-hydroxybenzaldehydes using hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, such as acetic acid or trifluoroacetic acid.[4][5] The Duff reaction is particularly useful for phenols with strongly electron-donating substituents and generally favors ortho-formylation.[4] However, it is often characterized by low yields.[6]

The Dakin Reaction (1909)

Discovered by Henry Drysdale Dakin, this reaction offers a method for the conversion of ortho- or para-hydroxybenzaldehydes to the corresponding dihydroxybenzenes (catechols or hydroquinones) using hydrogen peroxide in a basic solution.[7][8] While not a direct synthesis of hydroxybenzaldehydes, it is a crucial transformation in the functionalization of these molecules and is important in the synthesis of various natural products and pharmaceuticals.[7][8]

Key Synthetic Methodologies: Experimental Protocols

For researchers and drug development professionals, reproducible and detailed experimental protocols are paramount. Below are representative procedures for the key reactions discussed.

Reimer-Tiemann Synthesis of Salicylaldehyde

Reaction: Phenol to Salicylaldehyde

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium hydroxide (60 g) in water (80 mL).

-

Add phenol (18.8 g) to the flask and heat the mixture to 60-65 °C in a water bath.

-

Slowly add chloroform (30 mL) dropwise from the dropping funnel over a period of 30 minutes while maintaining the temperature and stirring.

-

After the addition is complete, continue to heat the reaction mixture for an additional hour.

-

After cooling, the unreacted chloroform is removed by steam distillation.

-

The remaining solution is acidified with dilute sulfuric acid.

-

The salicylaldehyde is then isolated from the acidified mixture by steam distillation. The oily layer of salicylaldehyde is separated from the aqueous layer.[9][10]

Duff Reaction for the Synthesis of 3,5-Di-tert-butylsalicylaldehyde

Reaction: 2,4-Di-tert-butylphenol to 3,5-Di-tert-butylsalicylaldehyde

Procedure:

-

In a reaction flask, heat a mixture of 2,4-di-tert-butylphenol and 1-3 equivalents of hexamethylenetetramine in glacial acetic acid.

-

After the initial heating period, add water or aqueous acid to the mixture.

-

Continue heating the resulting mixture to facilitate the hydrolysis of the intermediate to the final aldehyde product.

-

The product, 3,5-di-tert-butylsalicylaldehyde, can be isolated and purified by standard techniques such as crystallization or chromatography.[11]

Dakin Reaction: Conversion of Salicylaldehyde to Catechol

Reaction: Salicylaldehyde to Catechol

Procedure:

-

Dissolve salicylaldehyde in aqueous sodium hydroxide.

-

Cool the solution in an ice bath.

-

Slowly add hydrogen peroxide (H₂O₂) to the cooled solution while stirring. The reaction is typically carried out at a temperature between 15°C and 50°C.

-

The reaction mixture is stirred for a period of 0.5 to 2 hours.

-

After the reaction is complete, the mixture is acidified.

-

The catechol product can then be extracted with an organic solvent and purified.[7][12]

Quantitative Data: Physical Properties and Reaction Yields

A comparative analysis of physical properties and reaction yields is essential for selecting the appropriate synthetic route and for the characterization of substituted hydroxybenzaldehydes.

Table 1: Physical Properties of Selected Substituted Hydroxybenzaldehydes

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Salicylaldehyde | 2-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | -7 | 197 |

| 3-Hydroxybenzaldehyde | 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 108 | 240 |

| 4-Hydroxybenzaldehyde | 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 112-116 | 310 |

| Vanillin | 4-Hydroxy-3-methoxybenzaldehyde | C₈H₈O₃ | 152.15 | 81-83 | 285 |

| Syringaldehyde | 4-Hydroxy-3,5-dimethoxybenzaldehyde | C₉H₁₀O₄ | 182.17 | 110-113 | 192-193 (at 19 kPa) |

| Protocatechuic aldehyde | 3,4-Dihydroxybenzaldehyde | C₇H₆O₃ | 138.12 | 153-154 | - |

Data compiled from various sources including PubChem and commercial supplier information.[13][14][15][16]

Table 2: Comparative Yields of Selected Synthetic Methods

| Starting Material | Product | Reaction | Typical Yield (%) |

| Phenol | Salicylaldehyde | Reimer-Tiemann | 20-60[1] |

| 2,4-Di-tert-butylphenol | 3,5-Di-tert-butylsalicylaldehyde | Duff Reaction | ~73 (modified)[17] |

| 4-Hydroxybenzaldehyde | Hydroquinone | Dakin Reaction | Up to 92[18] |

| Guaiacol | Vanillin | Industrial Synthesis | High (proprietary) |

| p-Cresol | 4-Hydroxybenzaldehyde | Catalytic Oxidation | Varies |

Role in Drug Discovery: Modulation of Signaling Pathways

Substituted hydroxybenzaldehydes have emerged as promising scaffolds in drug discovery due to their ability to interact with and modulate various biological signaling pathways. Their antioxidant, anti-inflammatory, and anticancer properties are often attributed to these interactions.

Vanillin: A Multifaceted Modulator

Vanillin has been shown to exert its biological effects through multiple signaling pathways. It can suppress the expression of MMP-9, a key enzyme in cancer metastasis, through the PI3K, NF-κB, and STAT3/HIF-1α pathways.[19] Furthermore, vanillin can induce apoptosis in cancer cells by activating the ASK1-p38 MAPK pathway.[19] In the context of cisplatin-induced nephrotoxicity, vanillin provides protection by inhibiting NADPH oxidase (NOX-4) and stimulating the Nrf2/HO-1 signaling pathway, which in turn reduces inflammation and apoptosis.[20]

Syringaldehyde: Targeting Oxidative Stress and Bacterial Infections

Syringaldehyde has demonstrated both antibacterial and antioxidant activities. Its mechanism of action involves the activation of the AMPK-α1/AKT/GSK-3β signaling pathway and the upregulation of the NRF2/HO-1/NQO-1 pathway.[5][21] This dual action allows it to combat bacterial infections while protecting the host from excessive oxidative stress.[5][21]

Protocatechuic Aldehyde: Neuroprotection and Anti-inflammatory Effects

Protocatechuic aldehyde (PCA) has shown significant neuroprotective effects, particularly in models of Parkinson's disease. It is reported to bind to the protein DJ-1 and protect neurons from oxidative damage.[2] PCA also exhibits anti-inflammatory properties by mitigating the phosphorylation of the mitogen-activated protein kinase (MAPK) pathway.[22] In the context of spinal cord injury, PCA has been shown to promote functional recovery by activating the Wnt/β-catenin signaling pathway.[22] Furthermore, in high glucose-induced podocyte injury, a complication of diabetes, PCA attenuates inflammation, oxidative stress, and apoptosis by suppressing endoplasmic reticulum stress through the GSK3β/Nrf2 pathway.[23]

Conclusion and Future Outlook

The field of substituted hydroxybenzaldehydes has evolved significantly from its early beginnings in the 19th century. The foundational synthetic methods, while still relevant, are continuously being improved to offer higher yields and greater selectivity. For researchers in drug development, these compounds represent a treasure trove of chemical diversity with proven biological activities. The ability of substituted hydroxybenzaldehydes to modulate key signaling pathways involved in a range of diseases, from cancer to neurodegeneration and inflammation, underscores their therapeutic potential. Future research will likely focus on the development of novel analogs with enhanced potency and specificity, as well as a deeper understanding of their mechanisms of action at the molecular level. The rich history and continued relevance of substituted hydroxybenzaldehydes ensure their enduring importance in the landscape of chemical and pharmaceutical sciences.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Neuroprotective Effects of Protocatechuic Aldehyde against Neurotoxin-Induced Cellular and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 4. Duff reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 7. Synthetic application of dakin reaction | Filo [askfilo.com]

- 8. Dakin oxidation - Wikipedia [en.wikipedia.org]

- 9. hkasme.org [hkasme.org]

- 10. researchgate.net [researchgate.net]

- 11. EP0650952A1 - Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents [patents.google.com]

- 12. WO2011128018A1 - Process for the preparation of hydroquinones - Google Patents [patents.google.com]

- 13. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 123-08-0 CAS MSDS (4-Hydroxybenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. 3-Hydroxybenzaldehyde | C7H6O2 | CID 101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Syringaldehyde - Wikipedia [en.wikipedia.org]

- 17. guidechem.com [guidechem.com]

- 18. E -Dakin reaction: oxidation of hydroxybenzaldehydes to phenols with electrochemically generated peroxodicarbonate as sustainable ex-cell oxidizer - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04597H [pubs.rsc.org]

- 19. Vanillin downregulates NNMT and attenuates NNMT-related resistance to 5-fluorouracil via ROS-induced cell apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Modulation of NADPH oxidase and Nrf2/HO-1 pathway by vanillin in cisplatin-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Syringaldehyde Exhibits Antibacterial and Antioxidant Activities against Mycobacterium marinum Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Protocatechuic aldehyde promotes the functional recovery of spinal cord injury by activating the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protocatechuic aldehyde ameliorates high glucose-induced podocyte injury by attenuating inflammation, oxidative stress, and apoptosis via suppression of endoplasmic reticulum stress through the GSK3β/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of Chlorinated Benzaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated benzaldehydes, a class of aromatic aldehydes substituted with one or more chlorine atoms, represent a versatile scaffold in medicinal chemistry and drug discovery. The presence of the chlorine atom significantly influences the physicochemical properties of the parent benzaldehyde molecule, including its lipophilicity, electronic character, and reactivity. These modifications can lead to a diverse range of biological activities, making chlorinated benzaldehydes and their derivatives promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current state of research on the biological activities of chlorinated benzaldehydes, with a focus on their antimicrobial, anticancer, and enzyme inhibitory properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further investigation in this field.

Antimicrobial Activity

Chlorinated benzaldehydes and their derivatives have demonstrated notable activity against a spectrum of pathogenic microorganisms, including bacteria and fungi. The introduction of chlorine atoms to the benzaldehyde ring can enhance the antimicrobial potency of the parent compound.

Antibacterial Activity

Derivatives of chlorinated benzaldehydes, particularly Schiff bases, have been a primary focus of antibacterial research. These compounds often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Chlorinated Benzaldehyde Derivatives against Bacteria

| Compound/Derivative | Bacterium | MIC (µg/mL) | Reference |

| Schiff base of 2-chlorobenzaldehyde | Escherichia coli | Not specified, but showed activity | [1] |

| Schiff base of p-chlorobenzaldehyde | Staphylococcus aureus | Not specified, but showed activity | [2] |

| Schiff base of 4-chlorobenzaldehyde | Escherichia coli | Not specified, but showed activity | [3] |

| Schiff base of 4-chlorobenzaldehyde | Staphylococcus aureus | Not specified, but showed activity | [3] |

Note: Specific MIC values for a broad range of chlorinated benzaldehydes are not consistently reported in the readily available literature, highlighting an area for future research.

Antifungal Activity

Chlorinated benzaldehydes have also been investigated for their efficacy against various fungal pathogens, including species of Aspergillus and Candida. Some studies suggest that these compounds may act by disrupting cellular antioxidation processes in fungi.[4][5]

Table 2: Antifungal Activity of Chlorinated Benzaldehyde Derivatives

| Compound/Derivative | Fungus | Activity | Reference |

| 3,4-Dichlorobenzaldehyde | Candida albicans | Significant antifungal activity | Biosynth |

| 3,4-Dichlorobenzaldehyde | Saccharomyces cerevisiae | Significant antifungal activity | Biosynth |

| Benzaldehyde derivatives | Aspergillus fumigatus | Potent antifungal activity | [4][5] |

| Benzaldehyde derivatives | Aspergillus flavus | Potent antifungal activity | [4][5] |

| Benzaldehyde derivatives | Aspergillus terreus | Potent antifungal activity | [4][5] |

| Benzaldehyde derivatives | Penicillium expansum | Potent antifungal activity | [4][5] |

Anticancer Activity

The cytotoxic and apoptotic effects of chlorinated benzaldehydes and their derivatives against various cancer cell lines have been a significant area of investigation. The lipophilicity conferred by the chlorine substituent is thought to facilitate the transport of these molecules across cancer cell membranes.[6]

Cytotoxicity

Numerous studies have evaluated the in vitro cytotoxicity of chlorinated benzaldehydes, often reporting the half-maximal inhibitory concentration (IC50).

Table 3: Cytotoxicity (IC50) of Chlorinated Benzaldehyde Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Cholesta-4,6-dien-3-ol (EK-7) | HeLa (Cervical Cancer) | 10.2 | [7] |

| Cholesta-4,6-dien-3-ol (EK-7) | MCF-7 (Breast Cancer) | 6.5 | [7] |

| 2,4-Dichlorophenoxyacetic Thiosemicarbazide 1 | MKN74 (Stomach Cancer) | 137.38 | [8] |

| 2,4-Dichlorophenoxyacetic Thiosemicarbazide 2 | MKN74 (Stomach Cancer) | 143.54 | [8] |

| 5-Fluorouracil (Positive Control) | MKN74 (Stomach Cancer) | 37.54 | [8] |

| Chitosan gold nanoparticles | HeLa (Cervical Cancer) | ~75 | [9][10] |